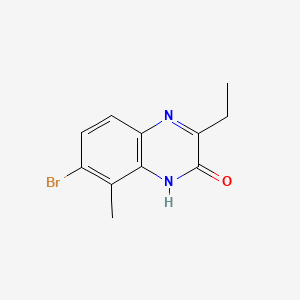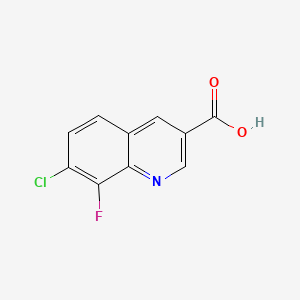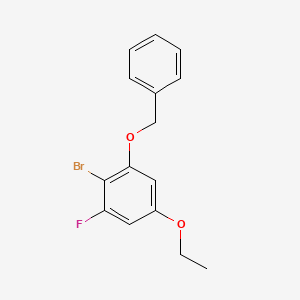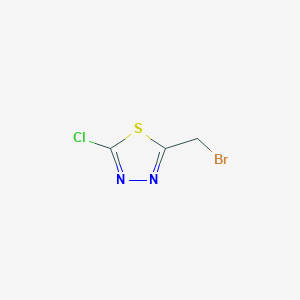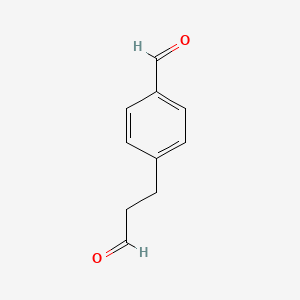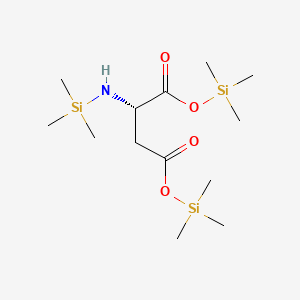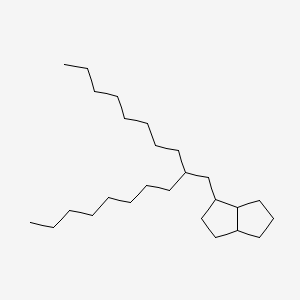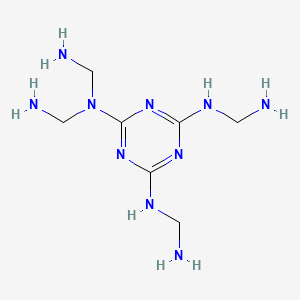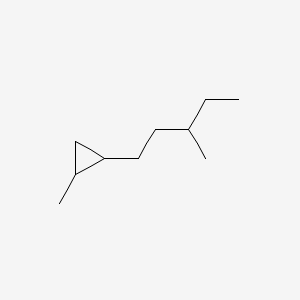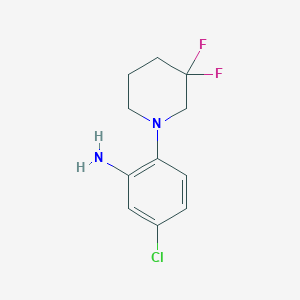
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline is a chemical compound that features a chloro-substituted aniline ring bonded to a difluoropiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 3,3-difluoropiperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents used in this process include palladium on carbon (Pd/C) as a catalyst and hydrogen gas for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoropiperidine groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3,3-Difluoropiperidin-1-yl)aniline: Similar structure but lacks the chloro substituent.
5-Chloro-2-(piperidin-1-yl)aniline: Similar structure but lacks the difluoro substituent.
5-Chloro-2-(3,3-difluoropyrrolidin-1-yl)aniline: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline is unique due to the presence of both chloro and difluoropiperidine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13ClF2N2 |
|---|---|
分子量 |
246.68 g/mol |
IUPAC名 |
5-chloro-2-(3,3-difluoropiperidin-1-yl)aniline |
InChI |
InChI=1S/C11H13ClF2N2/c12-8-2-3-10(9(15)6-8)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2 |
InChIキー |
OKZHYEONXIBFCR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)Cl)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



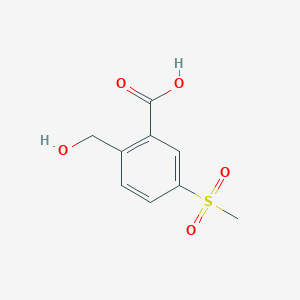
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
